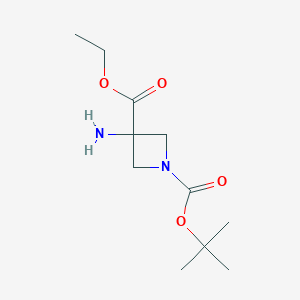
1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate
Descripción general
Descripción
1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate is a chemical compound belonging to the class of azetidine derivatives. It is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and an aminoazetidine moiety.
Métodos De Preparación
The synthesis of 1-tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate typically involves multiple steps. One common synthetic route starts with the preparation of tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate. This intermediate is then subjected to further reactions to introduce the ethyl group and form the final compound. The reaction conditions often involve the use of sodium borohydride as a reducing agent and ethanol as a solvent, with the mixture being heated to 80°C and stirred under reflux .
Análisis De Reacciones Químicas
1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to influence processes such as signal transduction and metabolic regulation .
Comparación Con Compuestos Similares
1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate can be compared with other azetidine derivatives, such as:
tert-Butyl 3-aminoazetidine-1-carboxylate: This compound lacks the ethyl group present in this compound, making it less complex and potentially less versatile in certain applications.
1-Boc-3-aminoazetidine: Similar to tert-butyl 3-aminoazetidine-1-carboxylate, this compound also lacks the ethyl group and has a different protective group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of stability and reactivity, making it suitable for a wide range of applications.
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-5-16-8(14)11(12)6-13(7-11)9(15)17-10(2,3)4/h5-7,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEIVVYGFADKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




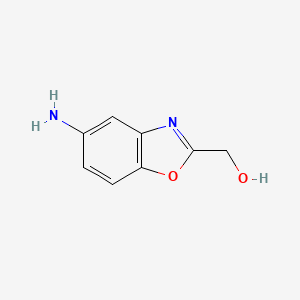
![O-[2-(propan-2-yloxy)ethyl]hydroxylamine](/img/structure/B1528357.png)
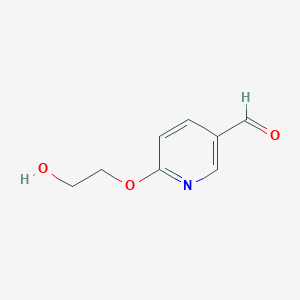
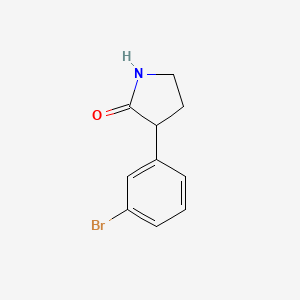
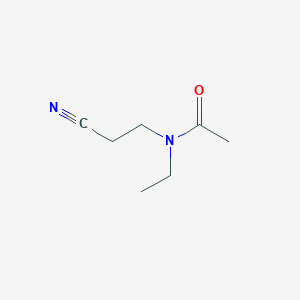
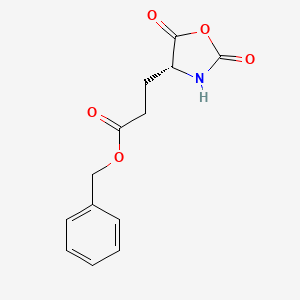
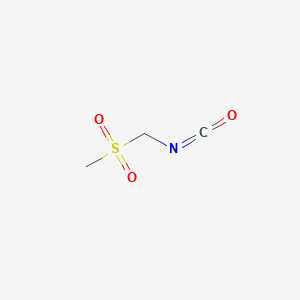

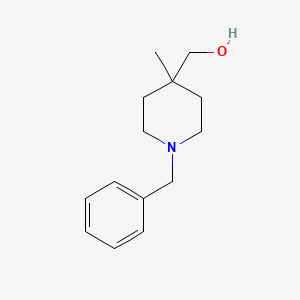
![5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528372.png)

![6-Bromoimidazo[1,2-a]pyrazin-2-amine](/img/structure/B1528374.png)
